5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride is a synthetic compound belonging to the class of oxadiazoles, which are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound features a trifluoromethyl group that enhances its biological activity and stability.
The synthesis of 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride is typically achieved through multistep organic synthesis methods. It may be derived from various starting materials that include azetidine derivatives and trifluoromethylated reagents.
This compound is classified as an oxadiazole derivative with potential applications in medicinal chemistry due to its unique structural features that may confer biological activity.
The synthesis of 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride can be accomplished through several methods:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride includes:
The molecular formula is CHFNO, and the molecular weight is approximately 201.15 g/mol. The compound's structure can be visualized using molecular modeling software.
5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride may participate in various chemical reactions:
Reactions involving this compound often require careful control of reaction conditions to optimize yield and selectivity.
The mechanism of action for 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride is not fully elucidated but may involve interaction with biological targets such as enzymes or receptors due to its structural features.
Studies suggest that compounds in this class may exhibit antimicrobial or anti-inflammatory properties, although specific data on this compound's mechanism remains limited.
The compound typically appears as a white crystalline solid. Its melting point and solubility characteristics would need to be determined experimentally.
Key chemical properties include:
Relevant data would include spectral data from techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to ascertain functional groups and confirm structural integrity.
The 1,2,4-oxadiazole scaffold emerged in the late 19th century as chemists explored thermally stable heterocycles with potential energetic material applications. Early synthetic routes relied on harsh conditions, such as the cyclodehydration of O-acylamidoximes using strong acids or high-temperature reactions between nitriles and hydroxylamine derivatives. These methods suffered from limited functional group tolerance and modest yields (typically 30–50%), restricting their utility in medicinal chemistry [10]. A significant breakthrough came with the development of catalytic systems like PTSA-ZnCl₂, which enabled efficient cyclization under milder conditions by activating amidoxime precursors toward nitrile coupling. This method improved yields to 70–90% and allowed the incorporation of pharmacologically relevant substituents [10]. The structural versatility of 1,2,4-oxadiazoles was further enhanced by microwave-assisted synthesis, which reduced reaction times from hours to minutes while maintaining high regioselectivity. These advances positioned 1,2,4-oxadiazoles as privileged scaffolds in drug discovery, valued for their metabolic stability and ability to serve as bioisosteres for esters and carboxylic acids [3] [10].
Table 1: Evolution of Synthetic Methods for 1,2,4-Oxadiazoles
Era | Key Methodology | Representative Conditions | Yield Range | Limitations |
---|---|---|---|---|
Pre-1960s | Thermal cyclization | 150–200°C, neat | 30–50% | Low functional group tolerance |
1970s–1990s | Acid-catalyzed dehydration | Conc. H₂SO₄, reflux | 40–60% | Corrosive conditions |
2000s | Catalytic systems (e.g., PTSA-ZnCl₂) | 80°C, 2–4h | 70–90% | Catalyst loading optimization |
2010s–Present | Microwave-assisted synthesis | 120°C, 10–15 min | 75–95% | Equipment dependency |
The strategic incorporation of trifluoromethyl (-CF₃) groups into 1,2,4-oxadiazoles began in the early 2000s, driven by the need to enhance the pharmacokinetic profiles of bioactive molecules. The -CF₃ group’s strong electron-withdrawing nature (Hammett constant σₘ = 0.43) significantly modifies oxadiazole ring electronics, increasing resistance to nucleophilic degradation and oxidative metabolism. This translates to improved plasma half-lives and oral bioavailability [8] [10]. Synthetic innovations enabled precise installation of the -CF₃ moiety, such as the use of trifluoroacetaldehyde O-(aryl)oxime as a stable precursor that liberates CF₃CN under mild basic conditions. This method facilitated regioselective synthesis of 3-trifluoromethyl-1,2,4-oxadiazoles without competing side reactions [10]. Compounds like 3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride (CAS# 1426290-78-9) exemplify this approach, where the -CF₃ group augments membrane permeability and enhances binding affinity to targets like ion channels through hydrophobic interactions [3] [9]. The trifluoromethyl group’s role extends beyond passive stability—it actively modulates target engagement, as demonstrated in P2X3 receptor antagonists where -CF₃ improved IC₅₀ values by 5–10 fold compared to methyl analogues [3].
Table 2: Advantages of Trifluoromethyl Substitution in Oxadiazole-Based Drug Candidates
Property | Methyl Analog | Trifluoromethyl Analog | Pharmacological Impact |
---|---|---|---|
Metabolic Stability (t₁/₂) | 15–30 min | 90–120 min | Reduced dosing frequency |
LogP | 1.2–1.8 | 1.8–2.5 | Enhanced membrane permeation |
Electron Distribution | Localized π-system | Electron-deficient ring | Resistance to enzymatic degradation |
Target Affinity (Kᵢ) | 100–500 nM | 20–50 nM | Improved potency |
The integration of azetidine—a strained four-membered nitrogen heterocycle—into 1,2,4-oxadiazole frameworks addresses key limitations of bulkier amine substituents. Azetidine’s high ring strain (∼25 kcal/mol) promotes defined conformational geometry, ensuring optimal vectoring of pharmacophores toward biological targets. Compared to pyrrolidine or piperidine analogues, azetidine-containing compounds like 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride (Sigma-Aldrich CDS020360) demonstrate superior metabolic stability due to reduced susceptibility to CYP450-mediated oxidation [4] . The azetidine’s basicity (pKₐ ∼11) also facilitates salt formation (e.g., hydrochloride salts), enhancing aqueous solubility for formulation. In receptor binding studies, the compact azetidine motif minimizes off-target interactions while improving selectivity; for example, azetidine-bearing oxadiazoles exhibit 3-fold higher selectivity for P2X3 receptors over related P2X2/3 subtypes [3] [4]. This selectivity stems from precise steric matching within the receptor’s hydrophobic subpocket, a feature exploited in next-generation analgesics. The synthesis of azetidinyl oxadiazoles typically involves protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) to prevent ring opening during cyclization, followed by acidic deprotection to yield the target scaffold [3] [4].
Table 3: Azetidine vs. Other Amine Motifs in Oxadiazole Derivatives
Parameter | Azetidine | Pyrrolidine | Piperidine |
---|---|---|---|
Ring Size | 4-membered | 5-membered | 6-membered |
Conformational Flexibility | Low (rigid) | Moderate | High |
Metabolic Stability (HLM t₁/₂) | >60 min | 30–40 min | 20–30 min |
Solubility (HCl salt, mg/mL) | 50–100 | 20–50 | 10–30 |
Selectivity Ratio (P2X3/P2X2/3) | 3.0 | 1.2 | 0.8 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: